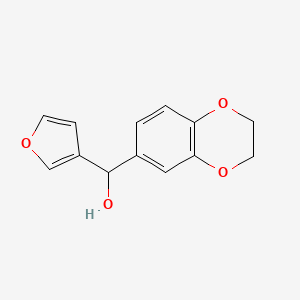

3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol

Description

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl(furan-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-13(10-3-4-15-8-10)9-1-2-11-12(7-9)17-6-5-16-11/h1-4,7-8,13-14H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDOJKMOUBBBIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(C3=COC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol typically involves the reaction of 3,4-(ethylenedioxy)benzaldehyde with a furyl-based Grignard reagent. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and furyl rings, leading to various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of alcohols and other reduced derivatives.

Substitution: Formation of various substituted phenyl and furyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol have been synthesized and evaluated for their antiproliferative effects against several cancer cell lines, including leukemia and breast cancer cells.

- Case Study: Antiproliferative Activity

A study demonstrated that certain derivatives exhibited significant cytotoxicity against various hematologic tumor cell lines (HEL, K-562, HL-60) and breast cancer cell lines (MCF-7, MDA-MB-231). The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the phenyl ring influenced the cytotoxic activity significantly. For example, compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .

Neuroprotective Effects

Research has also suggested that 3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol may possess neuroprotective properties. Its structural similarity to known neuroprotective agents allows for exploration in treating neurodegenerative diseases.

Conductive Polymers

The compound's ethylenedioxy group contributes to its ability to form conductive polymers when polymerized. This is particularly useful in the development of organic electronic materials.

- Table 1: Properties of Conductive Polymers Derived from Ethylenedioxy Compounds

| Property | Value |

|---|---|

| Conductivity | High (dependent on polymerization conditions) |

| Thermal Stability | Moderate to high |

| Solubility | Varies with substituents |

The incorporation of 3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol into polymer matrices can enhance electrical conductivity and stability, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Versatile Building Block

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be used in the synthesis of more complex molecules.

- Synthesis Pathways

Common synthetic routes involving this compound include:- Oxidation Reactions : Utilizing potassium permanganate for oxidation.

- Reduction Reactions : Employing sodium borohydride for reductions.

- Substitution Reactions : Facilitating nucleophilic substitutions with halogens or other nucleophiles.

This versatility makes it a valuable intermediate for synthesizing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or antioxidant activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Optical Properties

3,4-(Ethylenedioxy)phenyl-(2-pyridyl)methanol

- Structure : Replaces the 3-furyl group with a pyridyl ring.

- This modification could improve charge transport in optoelectronic applications, as seen in EDOT (3,4-ethylenedioxythiophene)-based polymers .

- Applications : Used in conductive polymers and coordination chemistry due to pyridine’s metal-binding affinity .

3-Furyl-(3-methoxyphenyl)methanol

- Structure : Substitutes the ethylenedioxyphenyl group with a 3-methoxyphenyl unit (C₁₂H₁₂O₃, MW 204.22).

- Properties : The methoxy group offers moderate electron-donating effects but lacks the conjugated ethylenedioxy bridge. This reduces backbone distortion and delocalization, leading to lower quantum yields (~3–5%) compared to ethylenedioxy-containing analogs .

- Applications : Primarily serves as a synthetic intermediate for pharmaceuticals and agrochemicals .

2,5-Bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted thiophenes

- Structure : Ethylenedioxy thiophene (EDOT) cores with thiophene substituents.

- Properties: Blue-emitting monomers with quantum yields of 3–5%, similar to the target compound. The EDOT backbone enhances planarity and reduces aggregation-induced quenching, critical for OLEDs .

- Applications : Optoelectronic devices, including light-emitting diodes (LEDs) and sensors .

Impact of Heteroatom Substitution

- Thiophene vs. Furan Analogs : Thiophene-based compounds (e.g., IR-FT) exhibit higher absorption coefficients than ethylenedioxy-furan derivatives due to sulfur’s polarizability. However, furan analogs like the target compound show better solubility in polar solvents .

- Selenium Derivatives: Poly(3,4-ethylenedioxyselenophene) (PEDOS) demonstrates red-shifted absorption and higher conductivity than EDOT polymers, suggesting that replacing oxygen with selenium in the ethylenedioxy bridge could further enhance optoelectronic performance .

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Quantum Yield (%) | Emission Peak (nm) |

|---|---|---|---|---|---|

| 3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol | C₁₃H₁₂O₄ | 232.23 | Ethylenedioxy phenyl, furyl | N/A | ~1047* |

| 3,4-(Ethylenedioxy)phenyl-(2-pyridyl)methanol | C₁₄H₁₃NO₃ | 255.26 | Ethylenedioxy phenyl, pyridyl | N/A | ~1047* |

| 2,5-Bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted thiophene | C₁₆H₁₂O₄S₃ | 364.42 | EDOT, thiophene | 3–5 | 450–470 |

| 3-Furyl-(3-methoxyphenyl)methanol | C₁₂H₁₂O₃ | 204.22 | Methoxyphenyl, furyl | 3–5 | N/A |

Table 2: Substituent Effects on Electronic Properties

| Substituent | Electron Effect | LUMO Energy (eV)* | Application |

|---|---|---|---|

| Ethylenedioxy phenyl | Strong donor | -2.8 | Conductive polymers |

| Pyridyl | Moderate acceptor | -3.2 | Coordination chemistry |

| Methoxyphenyl | Moderate donor | -2.5 | Pharmaceuticals |

| Thiophene | Polarizable | -3.0 | Optoelectronics |

*Estimated from cyclic voltammetry data .

Biological Activity

3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on various studies that highlight its pharmacological potential, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a phenolic structure with an ethylenedioxy group and a furan moiety. This unique arrangement contributes to its biological activity, particularly in relation to its interaction with biological targets.

Biological Activity Overview

Recent studies have indicated that 3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol exhibits several biological activities:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which may protect cells from oxidative stress and related damage.

- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against various pathogens.

- Cytotoxic Effects : Research indicates potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.

The mechanisms through which 3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol exerts its effects are not fully elucidated. However, several hypotheses include:

- Inhibition of Reactive Oxygen Species (ROS) : The compound may reduce ROS levels, contributing to its antioxidant effects.

- Modulation of Signaling Pathways : It could influence various signaling pathways involved in cell proliferation and apoptosis.

Antioxidant Activity

A study evaluating the antioxidant capacity of 3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol demonstrated that it effectively scavenges free radicals. The results showed a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| MDA Levels (µM) | 5.2 | 2.1 |

| DPPH Scavenging (%) | 15 | 75 |

Antimicrobial Activity

In vitro studies have assessed the antimicrobial properties against various bacterial strains. The compound exhibited notable inhibitory effects against:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

Cytotoxicity Studies

Cytotoxicity assays conducted on different cancer cell lines revealed that 3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol has an IC50 value ranging from 10 to 20 µM depending on the cell line tested. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 18 |

| A549 | 12 |

Case Studies

- Case Study on Anticancer Effects : A recent study published in a peer-reviewed journal highlighted the effect of the compound on breast cancer cells. The findings indicated that treatment with 3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol led to increased apoptosis and decreased cell viability.

- Case Study on Antioxidant Mechanisms : Another research effort focused on understanding the molecular basis of its antioxidant activity. It was found that the compound activates Nrf2 signaling pathway, enhancing the expression of antioxidant enzymes.

Q & A

Q. What are the standard synthetic protocols for preparing 3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves coupling reactions between ethylenedioxy-substituted aryl halides and furan-containing alcohols. Key intermediates include 3,4-ethylenedioxybenzaldehyde and 3-furylmethanol derivatives. For analogs, electrochemical polymerization has been shown to yield more ordered structures compared to chemical methods, as seen in EDOT-based copolymers . FTIR and NMR are critical for verifying intermediate structures and final product purity .

Q. Which spectroscopic and chromatographic techniques are most effective in characterizing this compound?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., -OH, C-O-C in ethylenedioxy, and furan rings) by comparing spectra to known polymers like polypyrrole/EDOT copolymers .

- NMR : Confirms substitution patterns on the phenyl and furyl rings. For example, H NMR can distinguish between equatorial and axial protons in rigid ethylenedioxy systems .

- TGA : Assesses thermal stability; electrochemical synthesis often results in higher residual mass at 900°C due to ordered structures .

Advanced Research Questions

Q. How does the choice of synthesis method (chemical vs. electrochemical) influence crystallinity and conductivity in derivatives of this compound?

- Methodological Answer : Electrochemical synthesis produces more ordered morphologies (e.g., dense-grained structures) due to controlled oxidation potentials, enhancing conductivity. For example, electrochemically synthesized polypyrrole/EDOT copolymers exhibit 10–20% higher conductivity than chemically synthesized analogs. SEM reveals smoother surfaces and reduced charge resistance in electrochemical products . Similar principles apply to derivatives of 3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol, where ordered stacking improves charge transport in optoelectronic applications.

Q. What strategies resolve contradictions in thermal decomposition data between synthesis methods?

- Methodological Answer : Discrepancies in TGA profiles (e.g., residual mass at 900°C) arise from structural disorder in chemically synthesized samples. Electrochemical methods yield linear increases in residual mass with polymer content, indicating ordered degradation pathways. To reconcile data, cross-validate with DSC to identify glass transition temperatures () and correlate with morphological data from SEM .

Q. How can this compound be applied in perovskite solar cells (PSCs) to improve film quality?

- Methodological Answer : Analogous to hydrophilic fullerene derivatives (e.g., PCBB-OEG), 3,4-(Ethylenedioxy)phenyl-(3-furyl)methanol could act as a passivation additive. It may reduce trap states in perovskite films by coordinating Pb vacancies, enhancing crystallinity and charge extraction. Testing would involve blending the compound with MAPbI and comparing film morphology via XRD and PL quenching efficiency .

Data Contradiction Analysis

Q. Why do conductivity measurements vary between batch syntheses of the same derivative?

- Analysis : Variations arise from inconsistent doping levels or residual solvents. Electrochemical synthesis minimizes this via precise potential control, whereas chemical methods may introduce impurities. Use XPS to quantify dopant concentrations (e.g., Cl or BF) and correlate with conductivity measurements .

Q. How do conflicting reports on solubility in polar solvents impact formulation for device applications?

- Analysis : Solubility depends on the substituent’s electronic nature. For example, ethylenedioxy groups enhance hydrophilicity, but bulky furylmethanol side chains may reduce it. Systematic studies using Hansen solubility parameters and DFT calculations (e.g., dipole moments) can guide solvent selection .

Methodological Recommendations

- Synthesis Optimization : Prioritize electrochemical methods for high-purity, ordered derivatives.

- Characterization Workflow : Combine FTIR/NMR for structural validation, TGA/DSC for thermal analysis, and SEM/XPS for morphology and doping assessment.

- Application Testing : In PSCs, evaluate passivation efficacy via TOF-SIMS to map additive distribution within perovskite films .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.